- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligandFenzi Cuihua, 2016, 30(5), 420-427,
Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

937-33-7 structure
Nome del prodotto:Benzenamine,N-(1,1-dimethylethyl)-
Benzenamine,N-(1,1-dimethylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-(1,1-dimethylethyl)-
- N-tert-butylaniline
- Aniline,N-tert-butyl
- N-t-butylaniline
- phenyl-t-butylamine
- tert butylaniline
- tert-Butyl-phenyl-amine
- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)benzenamine (ACI)
- N-Phenyl-tert-butylamine
- NSC 78378
- 937-33-7
- NSC78378
- tert-butylaniline
- Phenyl-tert.-butylamin
- DTXSID20291812
- Benzenamine, N-(1,1-dimethylethyl)-
- N-(tert-butyl)-N-phenylamine
- N-phenyl-t-butylamine
- N-tert-butyl-aniline
- DB-371653
- Q63391568
- NSC-78378
- Aniline, N-tert-butyl-,
- NCIOpen2_000749
- aniline, N-t-butyl-
- t-butylaniline
- F74431
- MFCD05669577
- SCHEMBL50034
- N-(tert-butyl)aniline
- MS-1462
- AKOS015994146
-
- MDL: MFCD05669577
- Inchi: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
- Chiave InChI: ABRWESLGGMHKEA-UHFFFAOYSA-N
- Sorrisi: C1C=CC(NC(C)(C)C)=CC=1
Proprietà calcolate
- Massa esatta: 149.12000
- Massa monoisotopica: 149.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 107
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12Ų
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 0.9529 (estimate)
- Punto di fusione: 1.08°C (estimate)
- Punto di ebollizione: 240.76°C (estimate)
- Indice di rifrazione: 1.5270
- PSA: 12.03000
- LogP: 2.97000
- pka: 7.00(at 25℃)
Benzenamine,N-(1,1-dimethylethyl)- Informazioni sulla sicurezza
Benzenamine,N-(1,1-dimethylethyl)- Dati doganali
- CODICE SA:2921420090
- Dati doganali:
Codice doganale cinese:
2921420090Panoramica:
2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Benzenamine,N-(1,1-dimethylethyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01RVL9-1g |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 1g |
$280.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 1mg |
¥509.00 | 2024-04-24 | |
Ambeed | A957490-5g |
N-tert-Butylaniline |
937-33-7 | 90% | 5g |
$1348.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 5mg |
¥627.00 | 2024-04-24 | |
abcr | AB298449-100 mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB298449-100mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€283.50 | 2025-02-17 | ||
1PlusChem | 1P01RVL9-100mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 100mg |
$68.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 2mg |
¥578.00 | 2024-04-24 | |
Ambeed | A957490-100mg |
N-tert-Butylaniline |
937-33-7 | 90% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A957490-250mg |
N-tert-Butylaniline |
937-33-7 | 90% | 250mg |
$143.0 | 2024-04-16 |
Benzenamine,N-(1,1-dimethylethyl)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C
Riferimento
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux
Riferimento
- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligandSynthesis, 2009, (5), 815-823,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
Riferimento
- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphinesTetrahedron, 2005, 61(41), 9705-9709,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
Riferimento
- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylanilinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2,
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
Riferimento
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and AminesChemistry - A European Journal, 2010, 16(6), 1983-1991,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
Riferimento
- Practical and regioselective amination of arenes using alkyl aminesNature Chemistry, 2019, 11(5), 426-433,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
Riferimento
- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactionsEuropean Journal of Organic Chemistry, 2004, (24), 5031-5039,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt
Riferimento
- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidateSynlett, 2014, 25(11), 1550-1554,
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
Riferimento
- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysisOrganic Letters, 2010, 12(21), 4860-4863,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanesSynthesis, 2015, 47(20), 3246-3256,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
Riferimento
- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of aminesTetrahedron, 1997, 53(12), 4137-4144,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C
Riferimento
- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water
Riferimento
- A Convenient Method for Direct N-tert-Butylation of Aromatic AminesJournal of Organic Chemistry, 1995, 60(8), 2613-14,
Synthetic Routes 19
Condizioni di reazione
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
Riferimento
- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C
Riferimento
- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic HalidesAngewandte Chemie, 2022, 61(47),,
Benzenamine,N-(1,1-dimethylethyl)- Raw materials
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Phenylboronic acid
- Benzenesulfonic acid,potassium salt (1:1)
- Phenylmagnesium chloride
- Iodobenzene
- Triphenylbismuth diacetate
- 2-methylpropan-2-amine
- 2-Methyl-2-nitropropane
Benzenamine,N-(1,1-dimethylethyl)- Preparation Products
Benzenamine,N-(1,1-dimethylethyl)- Letteratura correlata
-
1. Back matter
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):346.0/1213.0